molecular formula C20H15NO3 B14700897 2-(4-Nitrophenyl)-1,2-diphenylethan-1-one CAS No. 24142-60-7

2-(4-Nitrophenyl)-1,2-diphenylethan-1-one

Cat. No.: B14700897
CAS No.: 24142-60-7
M. Wt: 317.3 g/mol
InChI Key: JLZZDXQOORYPOS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,2-diphenylethan-1-one is an organic compound characterized by the presence of a nitrophenyl group attached to a diphenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,2-diphenylethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also contributes to its reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1,2-diphenylethan-1-one: Formed by the reduction of the nitro group.

    2-(4-Chlorophenyl)-1,2-diphenylethan-1-one: Formed by halogenation of the aromatic ring.

    2-(4-Methoxyphenyl)-1,2-diphenylethan-1-one: Formed by methoxylation of the aromatic ring.

Uniqueness

2-(4-Nitrophenyl)-1,2-diphenylethan-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .

Properties

CAS No.

24142-60-7

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,2-diphenylethanone

InChI

InChI=1S/C20H15NO3/c22-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21(23)24/h1-14,19H

InChI Key

JLZZDXQOORYPOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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